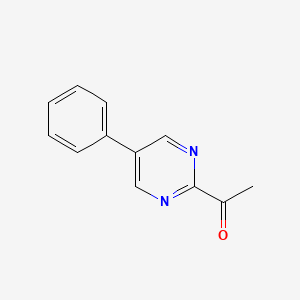
1-(5-Phenylpyrimidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenylpyrimidin-2-yl)ethanone is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenylpyrimidin-2-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-acetylpyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Phenylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine N-oxides, while reduction can produce 1-(5-Phenylpyrimidin-2-yl)ethanol .
Scientific Research Applications
1-(5-Phenylpyrimidin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-(5-Phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For instance, it can act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle regulation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(5-Phenylpyrimidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-Phenylpyrimidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
2-Phenylpyrimidine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
Uniqueness
1-(5-Phenylpyrimidin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(5-phenylpyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)12-13-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PFNGSJDHNOHJRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
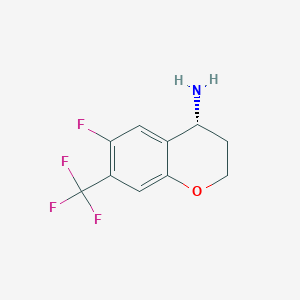
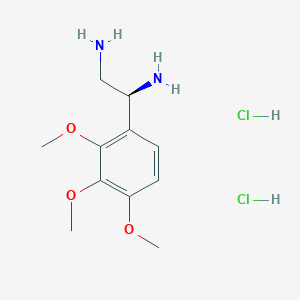
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13041643.png)
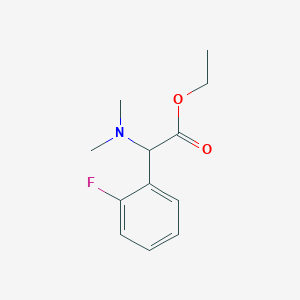
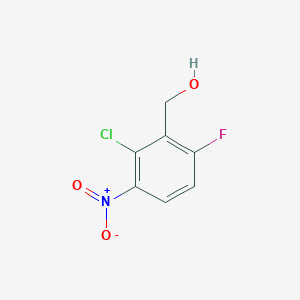
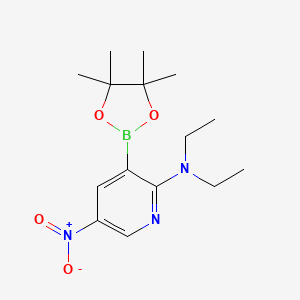
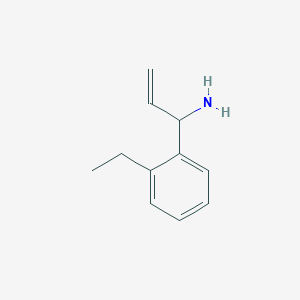

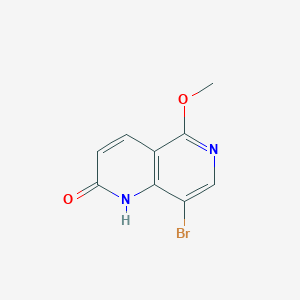
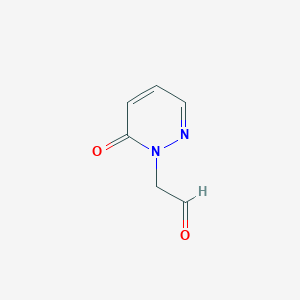
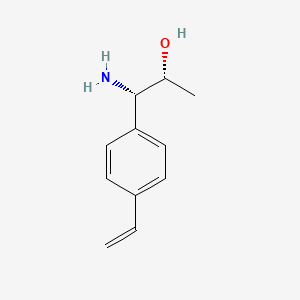
![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)
